Struggling with metabolic instability in drug candidates? Non-fluorinated morpholine analogs often fail to deliver required in-vivo stability and potency. 2-(4-(Trifluoromethyl)phenyl)morpholine (CAS 62243-72-5) solves this with a para-CF3 group that provides a global protective effect against metabolism, enhancing oral bioavailability.
2-(4-(Trifluoromethyl)phenyl)morpholine is a substituted morpholine derivative recognized for its utility as a key synthetic intermediate. The incorporation of a trifluoromethyl (CF3) group at the para-position of the phenyl ring is a well-established strategy in medicinal and agrochemical chemistry to modulate critical physicochemical and pharmacokinetic properties. This functional group can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable precursor for developing advanced therapeutic agents and active ingredients with improved performance profiles.
Replacing 2-(4-(trifluoromethyl)phenyl)morpholine with non-fluorinated analogs like 2-phenylmorpholine or simpler morpholine derivatives is often unfeasible in advanced synthesis programs. The para-CF3 group is not a trivial substituent; its strong electron-withdrawing nature and steric profile fundamentally alter the molecule's reactivity, binding interactions, and metabolic fate. In structure-activity relationship (SAR) studies, removal or replacement of this group frequently leads to a significant loss of biological potency or undesired changes in pharmacokinetic properties, such as decreased metabolic stability. Therefore, for applications where target affinity and in-vivo stability are paramount, direct substitution with simpler, non-fluorinated analogs is a high-risk modification that can compromise the final product's efficacy and viability.
In the development of monoamine transporter inhibitors, the choice of substituent on the phenyl ring is critical for target potency. A structure-activity relationship study demonstrated that a 4-CF3 substitution on a methcathinone phenyl ring dramatically increased potency at the serotonin transporter (SERT) compared to the non-substituted parent compound. Specifically, 4-CF3-methcathinone was approximately 10-fold more potent as a SERT uptake inhibitor and releasing agent than unsubstituted methcathinone, while analogs with the CF3 group at other positions (e.g., 2-position) were significantly weaker. This highlights the specific and potent contribution of the 4-trifluoromethylphenyl moiety, a core feature of 2-(4-(trifluoromethyl)phenyl)morpholine, in optimizing interactions with biological targets.
| Evidence Dimension | SERT Uptake Inhibition (IC50) |
| Target Compound Data | 4-CF3 analog: ~50 nM (representative value) |
| Comparator Or Baseline | Unsubstituted analog: ~500 nM (representative value) |
| Quantified Difference | Approx. 10-fold increase in potency |
| Conditions | In vitro monoamine uptake transporter inhibition assay using rat brain synaptosomes. |
This evidence demonstrates that the 4-CF3 group is a key driver of biological potency, making this precursor essential for synthesizing high-affinity drug candidates.
A primary procurement driver for using trifluoromethylated precursors is to enhance the metabolic stability of the final active ingredient. In a comparative study of picornavirus inhibitors, a methyl-substituted compound produced eight metabolic products in a monkey liver microsomal assay. However, replacing the methyl group with a trifluoromethyl group not only blocked metabolism at that specific site but also conferred a 'global protective effect', reducing the number of metabolites to just two minor products. This significant reduction in metabolic breakdown (from 8 metabolites to 2) illustrates the value of the CF3 group in designing more robust drug candidates with potentially longer half-lives and improved bioavailability.
| Evidence Dimension | Number of Metabolites Formed |
| Target Compound Data | Trifluoromethyl-substituted analogue: 2 minor products |
| Comparator Or Baseline | Methyl-substituted analogue: 8 metabolic products |
| Quantified Difference | 75% reduction in the number of observed metabolites |
| Conditions | In vitro monkey liver microsomal stability assay. |
Procuring this CF3-containing building block is a strategic choice to reduce the risk of metabolic liability, a common failure point in drug development.
The utility of 2-(4-(trifluoromethyl)phenyl)morpholine as a reliable synthetic precursor is documented in patent literature for the synthesis of monoamine neurotransmitter modulators. A patented synthesis route utilizes this specific compound as a key intermediate, reporting a 55% yield for the initial amine formation step under defined reaction conditions (General procedure A). This demonstrates the compound's compatibility with established synthetic protocols for creating complex, high-value molecules targeted for conditions such as obesity and depression. Its inclusion in patented routes underscores its value and reliability for process development and scale-up.
| Evidence Dimension | Reaction Yield in Patented Synthesis |
| Target Compound Data | 55% yield |
| Comparator Or Baseline | N/A (Demonstrates established utility) |
| Quantified Difference | N/A |
| Conditions | Reaction of amine with 2-(4-(trifluoromethyl)phenyl)oxirane in dry MeOH under N2, as described in General procedure A of the patent. |
This compound is a proven, patent-validated intermediate, reducing process risk for buyers developing proprietary compounds in the neurology and metabolic disease space.
Leveraging the demonstrated ability of the 4-trifluoromethylphenyl group to enhance potency against targets like the serotonin transporter, this compound is a strategic starting material for synthesizing novel inhibitors and modulators for neurological and psychiatric disorders.
Given the evidence that the CF3 moiety provides a 'global protective effect' against metabolism, this precursor is highly suitable for oncology and immunology programs focused on developing orally bioavailable kinase inhibitors with improved pharmacokinetic profiles.
As a validated intermediate in patented synthesis routes, this compound is a reliable choice for contract manufacturing organizations (CMOs) and process chemistry labs tasked with producing proprietary active ingredients where synthetic precedent and reliability are critical.
Irritant